molecular formula C22H31N3O6S B1599438 Dansyl-L-aspartic acid bis(cyclohexylammonium) salt CAS No. 53332-29-9

Dansyl-L-aspartic acid bis(cyclohexylammonium) salt

Cat. No.: B1599438
CAS No.: 53332-29-9
M. Wt: 465.6 g/mol
InChI Key: VMBZLSCXULYSRJ-YDALLXLXSA-N
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Description

Dansyl-L-aspartic acid bis(cyclohexylammonium) salt is a useful research compound. Its molecular formula is C22H31N3O6S and its molecular weight is 465.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Sensing and Detection

Dansyl-l-aspartic acid has been utilized in the development of fluorescent sensors. For example, a study by Ma et al. (2008) demonstrated its use in detecting mercury ions in aqueous solutions and live cells. The sensor exhibited a blue shift in fluorescence emission and enhanced fluorescence intensity upon detection of mercury ions.

Chemical Synthesis and Modifications

Dansyl-l-aspartic acid derivatives have been used as starting materials for chemical syntheses. Castaño & Echavarren (1992) reported the synthesis of optically pure L-aspartic acid bis(trimethylsilyl) ester from L-aspartic acid, yielding N-protected aspartic acids and dipeptides without racemization (Castaño & Echavarren, 1992).

Biochemical Analysis

Dansyl derivatives have been employed in biochemical analyses, such as amino acid analysis. For instance, Beart & Snodgrass (1975) developed a sensitive micro-method using dansyl chloride for determining amino acids in biological materials (Beart & Snodgrass, 1975).

Environmental Applications

Dansyl-l-aspartic acid derivatives have also been explored for environmental applications. Köse & Köse (2017) utilized aspartic acid-incorporated polymers for the removal of pesticides from aqueous solutions, demonstrating their effectiveness in adsorption and desorption cycles (Köse & Köse, 2017).

Biological Studies

In biological studies, derivatives of Dansyl-l-aspartic acid have been used to investigate cellular processes. For example, Yu et al. (1982) studied the metabolic fate of labeled glutamate in astrocytes, using dansylation methods for tracking metabolic fluxes (Yu, Schousboec, & Hertz, 1982).

Sensor Development

Dansyl-l-aspartic acid derivatives have been integral in developing selective sensors for specific amino acids. Nasomphan et al. (2013) developed a polymer-based sensor for selective detection of aspartic and glutamic acid (Nasomphan, Tangboriboonrat, Tanapongpipat, & Smanmoo, 2013).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dansyl-L-aspartic acid bis(cyclohexylammonium) salt involves the reaction of Dansyl-L-aspartic acid with cyclohexylamine in the presence of a coupling agent to form the intermediate product. The intermediate product is then reacted with cyclohexylamine hydrochloride to form the final product.", "Starting Materials": [ "Dansyl-L-aspartic acid", "Cyclohexylamine", "Coupling agent", "Cyclohexylamine hydrochloride" ], "Reaction": [ "Step 1: Dansyl-L-aspartic acid is dissolved in a suitable solvent such as DMF or DMSO.", "Step 2: Cyclohexylamine is added to the reaction mixture and the pH is adjusted to around 7-8 using a suitable base such as triethylamine.", "Step 3: A coupling agent such as EDC or HATU is added to the reaction mixture and the reaction is allowed to proceed for a suitable amount of time.", "Step 4: The intermediate product is isolated and purified using standard techniques such as column chromatography.", "Step 5: The intermediate product is dissolved in a suitable solvent such as methanol or ethanol.", "Step 6: Cyclohexylamine hydrochloride is added to the reaction mixture and the pH is adjusted to around 7-8 using a suitable base such as triethylamine.", "Step 7: The reaction is allowed to proceed for a suitable amount of time.", "Step 8: The final product is isolated and purified using standard techniques such as filtration and recrystallization." ] }

CAS No.

53332-29-9

Molecular Formula

C22H31N3O6S

Molecular Weight

465.6 g/mol

IUPAC Name

cyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanedioic acid

InChI

InChI=1S/C16H18N2O6S.C6H13N/c1-18(2)13-7-3-6-11-10(13)5-4-8-14(11)25(23,24)17-12(16(21)22)9-15(19)20;7-6-4-2-1-3-5-6/h3-8,12,17H,9H2,1-2H3,(H,19,20)(H,21,22);6H,1-5,7H2/t12-;/m0./s1

InChI Key

VMBZLSCXULYSRJ-YDALLXLXSA-N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC(=O)O)C(=O)O.C1CCC(CC1)N

SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)O)C(=O)O.C1CCC(CC1)N.C1CCC(CC1)N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)O)C(=O)O.C1CCC(CC1)N

53332-29-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dansyl-L-aspartic acid bis(cyclohexylammonium) salt
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Dansyl-L-aspartic acid bis(cyclohexylammonium) salt
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Dansyl-L-aspartic acid bis(cyclohexylammonium) salt

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